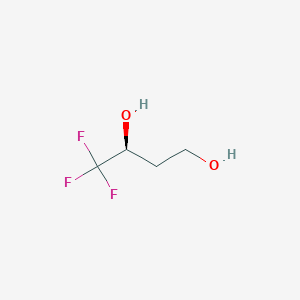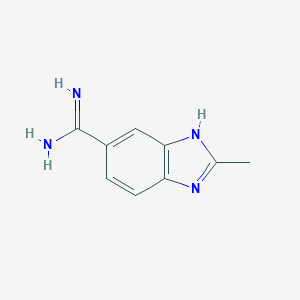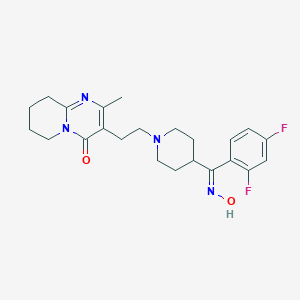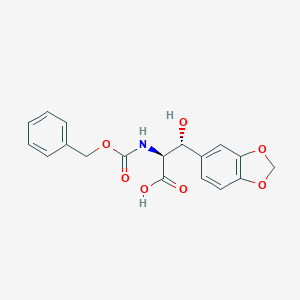![molecular formula C9H16O5S B139696 1,4-Dioxaspiro[4.5]decan-8-yl methanesulfonate CAS No. 141120-33-4](/img/structure/B139696.png)
1,4-Dioxaspiro[4.5]decan-8-yl methanesulfonate
Descripción general
Descripción
1,4-Dioxaspiro[4.5]decan-8-yl methanesulfonate is a chemical compound with the molecular formula C9H16O5S and a molecular weight of 236.29 g/mol . It is a spiro compound, characterized by a unique bicyclic structure that includes a spiro linkage between two rings. This compound is primarily used in research and development and is not intended for medicinal or household use .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Dioxaspiro[4.5]decan-8-yl methanesulfonate can be synthesized through the reaction of 1,4-dioxaspiro[4.5]decan-8-ol with methanesulfonyl chloride in the presence of triethylamine. The reaction is typically carried out in dichloromethane at temperatures ranging from 0°C to room temperature . The reaction mixture is stirred for about an hour, and the product is then isolated and purified .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis process can be scaled up using standard organic synthesis techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dioxaspiro[4.5]decan-8-yl methanesulfonate primarily undergoes substitution reactions due to the presence of the methanesulfonate group. This group is a good leaving group, making the compound reactive towards nucleophiles.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in reactions with this compound include amines, alcohols, and thiols.
Solvents: Dichloromethane, dimethylformamide (DMF), and tetrahydrofuran (THF) are commonly used solvents.
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures, under inert atmosphere conditions to prevent oxidation.
Major Products
The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine would yield an amine-substituted spiro compound, while reaction with an alcohol would yield an ether-substituted spiro compound.
Aplicaciones Científicas De Investigación
1,4-Dioxaspiro[4.5]decan-8-yl methanesulfonate is used in various scientific research applications, including:
Chemistry: It serves as a building block in the synthesis of more complex spiro compounds and heterocycles.
Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: While not used directly as a drug, it is involved in the synthesis of potential pharmaceutical intermediates.
Industry: It is used in the development of new materials, including polymers and biolubricants.
Mecanismo De Acción
The mechanism of action of 1,4-dioxaspiro[4.5]decan-8-yl methanesulfonate involves its reactivity as an electrophile due to the presence of the methanesulfonate group. This group can be displaced by nucleophiles, leading to the formation of new chemical bonds. The spiro structure also imparts unique steric and electronic properties, influencing its reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dioxaspiro[4.4]nonane: Another spiro compound with a similar structure but a different ring size.
1,4-Dioxaspiro[5.5]undecane: A spiro compound with a larger ring size, offering different steric properties.
Methanesulfonate Esters: Compounds with similar functional groups but different core structures.
Uniqueness
1,4-Dioxaspiro[4.5]decan-8-yl methanesulfonate is unique due to its specific spiro structure, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of complex molecules and materials .
Propiedades
IUPAC Name |
1,4-dioxaspiro[4.5]decan-8-yl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O5S/c1-15(10,11)14-8-2-4-9(5-3-8)12-6-7-13-9/h8H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSLHQJJTBVYMJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1CCC2(CC1)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60566197 | |
| Record name | 1,4-Dioxaspiro[4.5]decan-8-yl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60566197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141120-33-4 | |
| Record name | 1,4-Dioxaspiro[4.5]decan-8-yl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60566197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(Chloromethyl)-1H-benzo[d]imidazole-6-carbonitrile](/img/structure/B139613.png)
![2-[2-[(1aS,7aS)-5-oxo-1a,2-dihydro-1H-cyclopropa[c]indole-3-carbonyl]-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carbonyl]-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide](/img/structure/B139615.png)
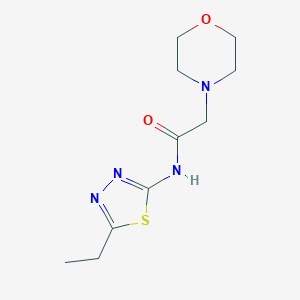
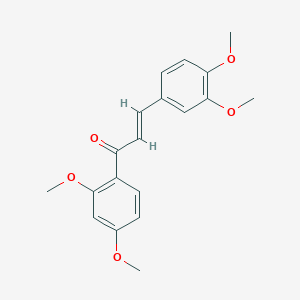
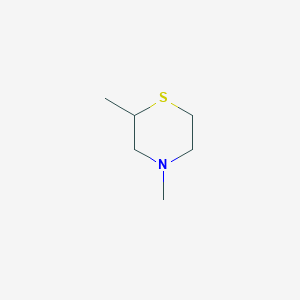
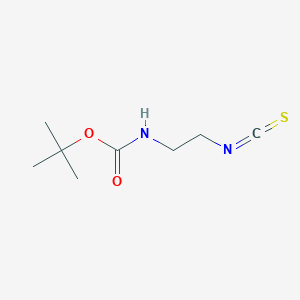


![3,4-Bis[(oxan-2-yl)oxy]benzaldehyde](/img/structure/B139627.png)
![1-[Methyl(prop-2-enyl)amino]propan-2-one](/img/structure/B139629.png)
